An In-depth Technical Guide to Methyl α-Bromo-2-chlorophenylacetate: Structure, Synthesis, and Application
An In-depth Technical Guide to Methyl α-Bromo-2-chlorophenylacetate: Structure, Synthesis, and Application
Abstract
Methyl α-bromo-2-chlorophenylacetate is a halogenated aromatic carboxylate ester of significant interest in pharmaceutical sciences. Its unique structural features, particularly the presence of a reactive α-bromo group, make it a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it elucidates the compound's primary application as a key starting material in the industrial production of the antiplatelet agent Clopidogrel, offering insights into the underlying chemical principles and process considerations relevant to researchers and drug development professionals.
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of pharmaceutical development, the efficiency and robustness of synthetic routes to APIs are of paramount importance. Certain molecules, while not pharmacologically active themselves, serve as critical building blocks that define the feasibility of a drug's commercial production. Methyl α-bromo-2-chlorophenylacetate is a prime example of such a molecule. Its principal value lies in its role as a key intermediate for the synthesis of Clopidogrel, a thienopyridine-class antiplatelet agent widely used to prevent thrombotic events.[1][2][3] The reactivity conferred by the alpha-bromine atom allows for strategic bond formation, making this compound a cornerstone in the multi-step synthesis of this life-saving medication. This guide aims to provide a detailed technical examination of this vital chemical entity.
Compound Identification and Structure
A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application in synthesis.
Nomenclature and Chemical Identifiers
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IUPAC Name : methyl 2-bromo-2-(2-chlorophenyl)acetate.[4]
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Common Synonyms : Methyl alpha-bromo-2-chlorophenylacetate, α-Bromo-2-chlorophenylacetic Acid Methyl Ester, 2-Bromo-2'-chlorophenyl acetic acid methyl ester.[2][4][5]
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CAS Number : 85259-19-4.[4]
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Molecular Formula : C₉H₈BrClO₂.[4]
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InChI Key : HMBUCZUZRQQJQD-UHFFFAOYSA-N.[6]
Chemical Structure
The structure features a central acetate core. The α-carbon is chiral and is substituted with both a bromine atom and a 2-chlorophenyl group. The presence of the ester, the bromine, and the chlorine atom on the phenyl ring are all critical to its function as a synthetic intermediate.
Caption: 2D Structure of methyl 2-bromo-2-(2-chlorophenyl)acetate.
Physicochemical and Safety Data
The physical properties and safety profile are critical for handling, storage, and reaction design.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 263.51 g/mol | [4] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |
| Boiling Point | 281.1 ± 25.0 °C at 760 mmHg | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Flash Point | 124 °C | [5] |
| Solubility | Soluble in water | [8] |
| Purity | Typically >98.0% (by GC) | [5] |
Safety and Handling
Methyl α-bromo-2-chlorophenylacetate is a hazardous substance that requires careful handling.
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GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[4][5]
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Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and refrigerated (0-10°C). The material is noted to be heat sensitive.[5]
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Incompatibilities : Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8][10]
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First Aid : In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air.[11]
Synthesis Methodologies
The industrial preparation of methyl α-bromo-2-chlorophenylacetate can be achieved through several synthetic routes. The choice of method often depends on factors like raw material cost, yield, purity requirements, and environmental impact.
Route 1: Alpha-Bromination and Esterification of 2-Chlorophenylacetic Acid
This is a common two-step approach where the carboxylic acid is first brominated at the alpha position, followed by esterification.
Causality and Scientific Rationale : The α-position to the carboxyl group is activated towards bromination. A patent describes a method using sodium bromide and an oxidizing agent like hydrogen peroxide under acidic conditions to generate the active brominating species in situ.[1] This avoids the direct use of hazardous liquid bromine. The subsequent step is a classic Fischer esterification, where methanol reacts with the carboxylic acid under an acid catalyst (e.g., sulfuric acid) to form the methyl ester.[12] This is an equilibrium-driven reaction, often pushed to completion by using an excess of methanol.
Experimental Protocol :[1]
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Step 1: α-Bromination of 2-Chlorophenylacetic Acid
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To a 1.0 L three-necked reaction flask, add 2-chlorophenylacetic acid (100g, 0.58 mol), sodium bromide (119.4g, 1.16 mol), dichloromethane (300 mL), and water (300 mL).
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Stir the mixture at room temperature and cool the internal temperature to 10-15°C using an ice bath.
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Slowly add 30% hydrogen peroxide (394g) dropwise, ensuring the temperature does not exceed 20°C.
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After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.
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Upon completion, separate the organic and aqueous layers. The organic layer contains the α-bromo(2-chloro)phenylacetic acid.
-
-
Step 2: Methyl Esterification
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The crude α-bromo acid from the previous step is concentrated under reduced pressure.
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Dissolve the residue in methanol (e.g., 6 volumes).
-
Add a catalytic amount of concentrated sulfuric acid.
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Reflux the reaction mixture for 5 hours.[13]
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After cooling, add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
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Route 2: Transesterification using a Lewis Acid Catalyst
An alternative approach involves a transesterification reaction, which can be advantageous under certain conditions.
Causality and Scientific Rationale : This method, described in a patent, utilizes α-bromo-2-chlorophenylacetic acid and methyl acetate in the presence of a Lewis acid catalyst such as titanium tetrachloride or magnesium perchlorate.[13][14] The Lewis acid activates the carbonyl group of the starting acid, making it more susceptible to nucleophilic attack by methyl acetate. This process can be more efficient and may proceed under milder conditions than traditional Fischer esterification, potentially leading to higher yields and purity.[13]
Experimental Protocol :[13]
-
Charge a reaction flask with α-bromo-2-chlorophenylacetic acid (5g, 0.02 mol), methyl acetate (30 mL, 6 volumes), and titanium tetrachloride (0.08 mL, 0.0008 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature.
-
Add water to quench the reaction and separate the layers.
-
The organic layer is concentrated under reduced pressure to obtain the crude product.
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Purification via distillation or chromatography yields the final product with high purity (HPLC >99%).[13]
Caption: Overview of synthetic workflows for the target compound.
Application in the Synthesis of Clopidogrel
The primary industrial application of methyl α-bromo-2-chlorophenylacetate is its use as an electrophilic building block in the synthesis of Clopidogrel.[2][3]
Mechanism and Rationale : The synthesis involves a nucleophilic substitution reaction (Sₙ2) where the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as the nucleophile.[3][15] It attacks the electrophilic α-carbon of methyl α-bromo-2-chlorophenylacetate, displacing the bromide, which is an excellent leaving group. This reaction forms the crucial C-N bond, assembling the core structure of Clopidogrel. The reaction is typically carried out in the presence of a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Caption: Synthesis of the Clopidogrel backbone via Sₙ2 reaction.
This reaction produces a racemic mixture of Clopidogrel.[16] Subsequent steps in the industrial process involve the chiral resolution of this racemate to isolate the pharmacologically active (S)-(+)-enantiomer.[17][18]
Analytical Characterization
To ensure the quality and suitability of methyl α-bromo-2-chlorophenylacetate for pharmaceutical synthesis, rigorous analytical characterization is essential.
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Chromatography (GC/HPLC) : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity. Commercial specifications often cite a purity of >98.0% by GC.[5] HPLC is also used to monitor reaction progress and determine final product purity, as noted in synthesis patents.[13]
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Mass Spectrometry (MS) : GC-MS is a powerful tool for confirming the identity of the compound. It provides the molecular weight of the parent ion and a characteristic fragmentation pattern that serves as a molecular fingerprint.[4]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the ester group (around 1740 cm⁻¹) and various C-H, C-O, C-Cl, and C-Br stretches.[4]
Conclusion
Methyl α-bromo-2-chlorophenylacetate is more than a mere laboratory chemical; it is a critical enabler in the production of a globally significant pharmaceutical. Its synthesis, reactivity, and handling are governed by well-understood chemical principles that are essential knowledge for professionals in drug development and manufacturing. The structural combination of a reactive alkyl halide, an aromatic ring, and an ester functional group makes it a versatile and indispensable intermediate. A thorough understanding of its properties and synthesis, as detailed in this guide, is fundamental to ensuring the efficient and safe production of Clopidogrel and other potential APIs.
References
-
PubChem. (n.d.). methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
-
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions.
-
IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]
Sources
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Bromo-2'-chlorophenyl acetic acid methyl ester [cymitquimica.com]
- 3. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 4. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 13. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 14. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 15. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate | C9H8BrClO2 | CID 41067192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]
